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Compound of Interest
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Cat. No.: B8217973

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of avibactam and
other recently developed beta-lactamase inhibitors, including relebactam and vaborbactam.
Additionally, it explores the available data on avibactam tomilopil, an oral prodrug of
avibactam. The information presented is supported by experimental data from various clinical
and preclinical studies, with a focus on key pharmacokinetic parameters, experimental
methodologies, and relevant biological pathways.

Executive Summary

Avibactam, relebactam, and vaborbactam are intravenously administered beta-lactamase
inhibitors that play a crucial role in overcoming antibiotic resistance in Gram-negative bacteria.
They exhibit distinct pharmacokinetic profiles that influence their clinical application. Avibactam
has a half-life of approximately 2 hours and is primarily cleared renally.[1] Relebactam and
vaborbactam also have similar short half-lives and are predominantly excreted unchanged in
the urine. The development of avibactam tomilopil, an oral prodrug, aims to overcome the
poor oral bioavailability of avibactam. However, comprehensive pharmacokinetic data for
avibactam tomilopil in humans remains limited in the public domain. This guide summarizes
the currently available quantitative data to facilitate a comparative understanding of these
important therapeutic agents.

Quantitative Pharmacokinetic Data
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The following table summarizes the key pharmacokinetic parameters for avibactam,
relebactam, and vaborbactam in healthy adult volunteers with normal renal function following
intravenous administration. It is important to note that direct head-to-head comparative studies
are limited, and these values are compiled from separate clinical trials.

Pharmacokinetic

Avibactam Relebactam Vaborbactam
Parameter
Route of

o ] Intravenous Intravenous Intravenous

Administration
Half-life (t%2) ~2.0 hours[1] 1.2 - 2.1 hours ~1.7 hours
Volume of Distribution

15.4 - 26.3 L[2] ~19L 186 L
(vd)
Protein Binding ~8%][3] ~22% ~33%
Clearance (CL) ~15 L/h 11.5L/h 9.9 L/h
Primary Route of Renal (primarily as Renal (primarily as Renal (primarily as
Excretion unchanged drug)[2] unchanged drug) unchanged drug)
Oral Bioavailability Very low (~6.2%)[4] Not applicable Not applicable

Avibactam Tomilopil: As an oral prodrug, avibactam tomilopil is designed to be absorbed
from the gastrointestinal tract and then converted to the active drug, avibactam. Specific
pharmacokinetic parameters for avibactam tomilopil, such as Cmax, Tmax, and AUC of the
prodrug itself, are not yet widely published in peer-reviewed literature. The key efficacy
determinant for the prodrug is its ability to deliver therapeutic concentrations of avibactam.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of clinical and
preclinical studies. Below are detailed methodologies from key experiments cited.

Phase | Clinical Trial for Intravenous Avibactam

o Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study
was conducted in healthy male volunteers.[4]
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Dosing:

o Single Ascending Dose: Subjects received a single 30-minute intravenous infusion of
avibactam at doses of 50, 100, 250, 500, 1000, 1500, or 2000 mg.[4]

o Multiple Ascending Dose: Subjects received avibactam at doses of 500, 750, or 1000 mg
every 8 hours for 5 days.[4]

Sample Collection: Blood and urine samples were collected at predefined time points to
measure avibactam concentrations. For the single-dose cohorts, blood samples were
collected pre-dose and at multiple time points up to 24 hours post-dose. Urine was collected
for 24 hours post-dose.[4]

Bioanalytical Method: Avibactam concentrations in plasma and urine were determined using
a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]
[8][9] The lower limit of quantification was typically in the range of 10-50 ng/mL.

Pediatric Pharmacokinetic Study of Ceftazidime-
Avibactam

Study Design: A Phase |, multicenter, open-label, single-dose study was conducted in
hospitalized pediatric patients (from 3 months to <18 years of age) with suspected or
confirmed infections.[10][11]

Dosing: Patients received a single 2-hour intravenous infusion of ceftazidime-avibactam.
Dosing was age and weight-dependent.[10][11]

Sample Collection: Blood samples were collected at the end of the infusion and at several
time points post-infusion to characterize the pharmacokinetic profile. A sparse sampling
approach was used for younger children to minimize blood draw volumes.[10][11]

Bioanalytical Method: Plasma concentrations of ceftazidime and avibactam were measured
using a validated LC-MS/MS method.[10][11]

Preclinical Murine Infection Models
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o Study Design: Neutropenic murine thigh and lung infection models were used to evaluate the
pharmacokinetics and pharmacodynamics of ceftazidime and avibactam.[12]

e Dosing: Mice were administered single subcutaneous doses of ceftazidime and avibactam in
various combinations.[12]

» Sample Collection: Blood and bronchoalveolar lavage fluid (for epithelial lining fluid analysis)
were collected at multiple time points post-dose.[12]

» Bioanalytical Method: Concentrations of ceftazidime and avibactam in serum and epithelial
lining fluid were determined by LC-MS/MS.[12]

Visualizations

The following diagrams illustrate key conceptual relationships and experimental workflows
relevant to the pharmacokinetics of these beta-lactamase inhibitors.

Oral Administration Systemic Circulation

Metabolic Conversion
Avibactam Tomilopil (in vivo) Avibactam Distribution Site of Infection
(Oral Prodrug) (Active Drug) (Beta-Lactamase Inhibition)

Click to download full resolution via product page

Caption: Conversion of the oral prodrug avibactam tomilopil to its active form, avibactam.
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Caption: A generalized workflow for a clinical pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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